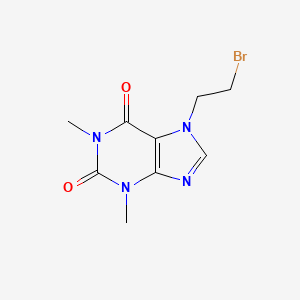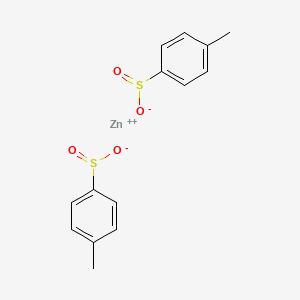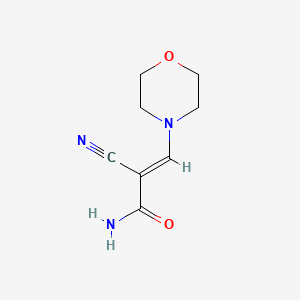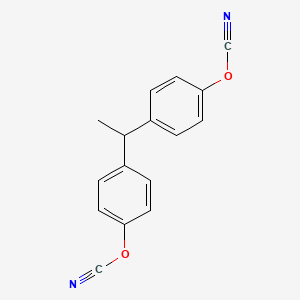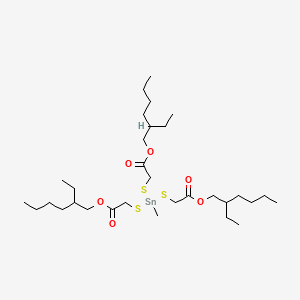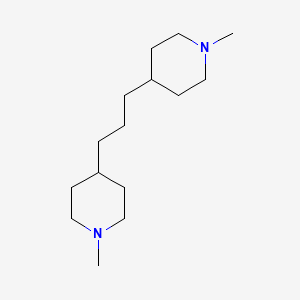
4,4'-Trimethylenebis(1-methylpiperidine)
Overview
Description
4,4’-Trimethylenebis(1-methylpiperidine) is a chemical compound with the molecular formula C15H30N2. It is a heterocyclic compound that features two piperidine rings connected by a trimethylene bridge. This compound is known for its applications in various chemical syntheses and industrial processes.
Mechanism of Action
Mode of Action
The exact mode of action of 4,4’-Trimethylenebis(1-methylpiperidine) is currently unknown due to the lack of specific information in the literature . It has been used in the synthesis of various compounds, suggesting that it may interact with its targets to induce chemical transformations .
Biochemical Pathways
4,4’-Trimethylenebis(1-methylpiperidine) has been used in the synthesis of di-, tri- and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection . It has also been used in the synthesis of structure directing agents and piperidine-based dicationic ionic liquids . The specific biochemical pathways affected by these compounds would depend on their individual structures and properties.
Result of Action
The compounds synthesized using it, such as the monomethine cyanine dyes, have applications in nucleic acid detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Trimethylenebis(1-methylpiperidine) typically involves the reaction of 1-methylpiperidine with a suitable trimethylene bridging agent. One common method is the reaction of 1-methylpiperidine with 1,3-dibromopropane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Trimethylenebis(1-methylpiperidine) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Trimethylenebis(1-methylpiperidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine rings.
Scientific Research Applications
4,4’-Trimethylenebis(1-methylpiperidine) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including dyes and ionic liquids.
Biology: The compound can be used in the development of biologically active molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
- 4,4’-Trimethylenedipiperidine
- N-Methylpiperidine
- N,N’-Dimethyl-1,6-hexanediamine
Comparison: 4,4’-Trimethylenebis(1-methylpiperidine) is unique due to its trimethylene bridge connecting two piperidine rings, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-16-10-6-14(7-11-16)4-3-5-15-8-12-17(2)13-9-15/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOTWWORMYMZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCCC2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070061 | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64168-11-2 | |
| Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64168-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis(1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064168112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUV9QUZ6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4'-trimethylenebis(1-methylpiperidine) in the development of anion exchange membranes (AEMs)?
A: 4,4'-Trimethylenebis(1-methylpiperidine) serves as a crosslinking agent in the fabrication of AEMs. This crosslinking modification enhances the mechanical properties of the AEMs and reduces their water uptake, both crucial for AEM performance and longevity. This is particularly relevant for their application in alkaline fuel cells, a promising clean energy technology.
Q2: How does 4,4'-trimethylenebis(1-methylpiperidine) contribute to the formation of silica coatings?
A: 4,4'-Trimethylenebis(1-methylpiperidine) acts as a catalyst in the curing process of polysilazane-based coatings. , When applied to various materials, this coating solution forms a durable silica layer with strong adhesion.
Q3: What are the material compatibility and stability aspects of coatings utilizing 4,4'-trimethylenebis(1-methylpiperidine) as a catalyst?
A: Research indicates that 4,4'-trimethylenebis(1-methylpiperidine)-catalyzed polysilazane coatings exhibit excellent adhesion to a wide range of materials, including metals, plastics, glass, ceramic, wood, cement, mortar, and bricks. Furthermore, these coatings demonstrate impressive resistance to corrosion, scratches, abrasion, and various chemical attacks, making them suitable for demanding applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1581074.png)

